N,N-Diethylpiperazine-1-carboxamide
Overview
Description
N,N-Diethylpiperazine-1-carboxamide is a chemical compound that is part of a broader class of substances known for their potential pharmacological properties. While the provided papers do not directly discuss N,N-Diethylpiperazine-1-carboxamide, they do provide insights into related compounds that can help infer some of the characteristics and applications of N,N-Diethylpiperazine-1-carboxamide. For instance, compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antipyretic properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with specific carboxamide precursors. For example, the synthesis of N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides includes treating a chloroderivative with excess amine, followed by a cyclocondensation reaction . Similarly, the synthesis of amides in the N-methylpiperazine series involves reactions with 1-methylpiperazine and various chlorobenzoyl chlorides or benzotriazol-1-yl benzoates . These methods suggest that the synthesis of N,N-Diethylpiperazine-1-carboxamide would likely involve amine reactions with appropriate carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of compounds within the piperazine series is characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms. The substitution patterns on the piperazine ring and the nature of the amide group play a crucial role in determining the biological activity of these compounds. For instance, the presence of the N,N-diethyl group and other substituents can significantly influence the potency and selectivity of the compounds as anti-inflammatory or analgesic agents .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the functional groups attached to the piperazine core. The amide group, in particular, can participate in various chemical reactions, such as amidation, reduction, and substitution reactions. For example, the synthesis of N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide involves a reduction step using hydrazine hydrate over Raney nickel . These reactions are essential for modifying the structure and, consequently, the pharmacological profile of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Diethylpiperazine-1-carboxamide, such as solubility, melting point, and stability, would be influenced by its molecular structure. Although the provided papers do not detail these properties for N,N-Diethylpiperazine-1-carboxamide specifically, they do mention that the synthesized compounds were tested for their pharmacological effects, which implies that these properties were likely optimized to ensure adequate bioavailability and activity . The lack of acute gastrolesivity in the tested compounds indicates that the physical and chemical properties of these molecules are conducive to their safe administration .
Scientific Research Applications
Antimicrobial Polymers
- Specific Scientific Field: Biomedical sector, healthcare products, water purification systems, and food packaging .
- Summary of the Application: Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes. These polymers are incorporated with low molecular weight bioactive agents or disinfectants .
Proteomics Research
- Specific Scientific Field: Proteomics .
- Summary of the Application: “N,N-Diethylpiperazine-1-carboxamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Piperidine Derivatives
- Specific Scientific Field: Pharmaceutical industry .
- Summary of the Application: Piperidines, which “N,N-Diethylpiperazine-1-carboxamide” could potentially be a derivative of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Proteomics Research
- Specific Scientific Field: Proteomics .
- Summary of the Application: “N,N-Diethylpiperazine-1-carboxamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Piperidine Derivatives
- Specific Scientific Field: Pharmaceutical industry .
- Summary of the Application: Piperidines, which “N,N-Diethylpiperazine-1-carboxamide” could potentially be a derivative of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
properties
IUPAC Name |
N,N-diethylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-11(4-2)9(13)12-7-5-10-6-8-12/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJSZNIFIDAYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152284 | |
Record name | N,N-Diethylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylpiperazine-1-carboxamide | |
CAS RN |
119-54-0 | |
Record name | N,N-Diethyl-1-piperazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylpiperazine-1-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylpiperazine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLPIPERAZINE-1-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRN87C278X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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